6-broMo-5-fluorobenzofuran
Overview
Description
6-Bromo-5-fluorobenzofuran is a heterocyclic organic compound characterized by a benzofuran ring substituted with bromine and fluorine atoms at the 6 and 5 positions, respectively.
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 6-bromo-5-fluoro-1-benzofuran may interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives have been reported to exhibit significant antimicrobial activity when the 4-position of the benzofuran nucleus contains halogens . Given that 6-bromo-5-fluoro-1-benzofuran contains halogens in its structure, it may interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that 6-bromo-5-fluoro-1-benzofuran may have similar effects.
Action Environment
The success of suzuki–miyaura cross-coupling, a common reaction involving organoboron reagents like 6-bromo-5-fluoro-1-benzofuran, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluorobenzofuran typically involves the halogenation of benzofuran derivatives. One common method includes the bromination of 5-fluorobenzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would include rigorous control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-benzofuran derivative, while oxidation could produce a benzofuranone .
Scientific Research Applications
6-Bromo-5-fluorobenzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-tumor and anti-viral agents.
Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
5-Bromo-6-fluorobenzofuran: Similar structure but with different substitution pattern.
6-Chloro-5-fluorobenzofuran: Chlorine substituted instead of bromine.
6-Bromo-5-methylbenzofuran: Methyl group instead of fluorine.
Uniqueness: 6-Bromo-5-fluorobenzofuran is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
IUPAC Name |
6-bromo-5-fluoro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRQBZIFMXUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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